2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is a complex heterocyclic compound that features a thieno[2,3-b]naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a benzoyl-substituted thiophene derivative with an ethyl-substituted naphthyridine under controlled conditions. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-b]naphthyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-benzoylthiophene and 2-ethylthiophene share structural similarities.
Naphthyridine Derivatives: Compounds such as 1,6-naphthyridine and its substituted forms are closely related.
Uniqueness
2-BENZOYL-6-ETHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDIN-3-AMINE is unique due to its combined thieno[2,3-b]naphthyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3-amino-6-ethyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-22-9-8-15-13(11-22)10-14-16(20)18(24-19(14)21-15)17(23)12-6-4-3-5-7-12/h3-7,10H,2,8-9,11,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTFGRDBWOJCMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.